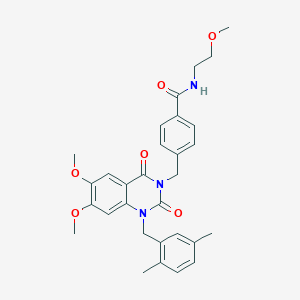
4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C30H33N3O6 and its molecular weight is 531.609. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core structure which is known for its diverse biological activities. The presence of methoxy groups and a dimethylbenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds derived from quinazoline have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anticonvulsant Effects : Some analogs have been reported to possess anticonvulsant properties, making them potential candidates for epilepsy treatment.
- Anti-inflammatory Properties : Quinazoline derivatives are often investigated for their ability to modulate inflammatory pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors for various kinases involved in cell signaling pathways.
- Receptor Modulation : Interaction with adrenergic and other neurotransmitter receptors can lead to altered physiological responses.
- DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate into DNA, affecting replication and transcription processes.
Anticancer Activity
A study on related quinazoline derivatives demonstrated significant cytotoxic effects on various cancer cell lines. For example, a derivative exhibited an IC50 value of 10 µM against A549 lung cancer cells, indicating potent anticancer activity .
Anticonvulsant Effects
In animal models, certain analogs showed effectiveness in reducing seizure frequency. For instance, a related compound demonstrated an ED50 of 1.7 mg/kg in the maximal electroshock seizure test . This suggests that the compound may also exhibit similar anticonvulsant properties.
Anti-inflammatory Effects
Research has indicated that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines. A study reported that a related compound reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, highlighting its potential as an anti-inflammatory agent .
Data Tables
科学研究应用
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance:
- Mechanism of Action : The compound may function by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell growth and survival.
- Case Studies : In a study involving various cancer cell lines, compounds similar to this one demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against tumor cells .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Research Findings : In laboratory tests, this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Neurological Disorders
There is emerging interest in the use of quinazoline derivatives for treating neurological disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (an enzyme that breaks down acetylcholine) may enhance cholinergic transmission and improve cognitive function.
- In Silico Studies : Computational docking studies have predicted strong binding affinities of this compound to acetylcholinesterase, supporting its potential as a therapeutic agent for cognitive enhancement .
Anti-inflammatory Effects
Quinazolines are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Experimental Evidence : In vivo studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis .
属性
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c1-19-6-7-20(2)23(14-19)18-32-25-16-27(39-5)26(38-4)15-24(25)29(35)33(30(32)36)17-21-8-10-22(11-9-21)28(34)31-12-13-37-3/h6-11,14-16H,12-13,17-18H2,1-5H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPOHQCDJHZXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCOC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













